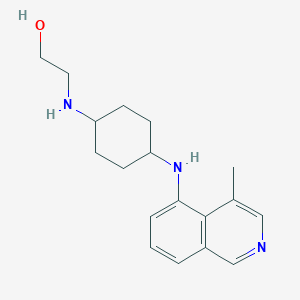![molecular formula C18H15NO3 B11834261 2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one CAS No. 84245-29-4](/img/structure/B11834261.png)
2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one is a complex organic compound belonging to the class of isoindoloisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one can be achieved through several methods. One notable method involves the aerobic copper-catalyzed [3+2] annulation reaction of diarylamines with indoles . This reaction proceeds with broad substrate scope, good functional group tolerance, and high chemo-selectivity, making it a practical route for the synthesis of the desired product.
Another method involves the Rh(III)-catalyzed oxidative [4+1] cycloaddition of isoquinolones with diazoketoesters, followed by an in situ deacylation reaction . This method is particularly useful for the preparation of isoindoloisoquinoline derivatives, which can be easily converted into this compound via de-esterification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and isoindoloisoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, rhodium catalysts, and diazoketoesters . The reactions typically occur under aerobic conditions or in the presence of oxidizing agents.
Major Products
The major products formed from these reactions include various functionalized isoindoloisoquinoline derivatives, which can be further modified for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one can be compared with other similar compounds, such as:
Indolo[2,3-b]indoles:
Isoindoloisoquinoline derivatives: These compounds have similar structural features and are used in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
84245-29-4 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2,3-dimethoxy-7H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C18H15NO3/c1-21-16-8-12-7-15-13-6-4-3-5-11(13)10-19(15)18(20)14(12)9-17(16)22-2/h3-9H,10H2,1-2H3 |
InChI Key |
RIDMHKWAMSPCSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C3C4=CC=CC=C4CN3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




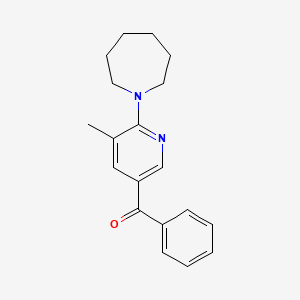
![[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid](/img/structure/B11834212.png)
![(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B11834219.png)
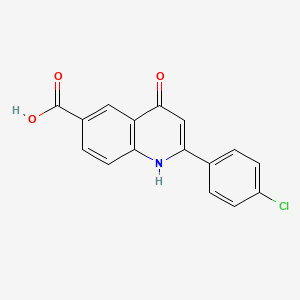
![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate](/img/structure/B11834234.png)
![2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11834248.png)
![4-(1-ethoxyethoxy)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11834251.png)
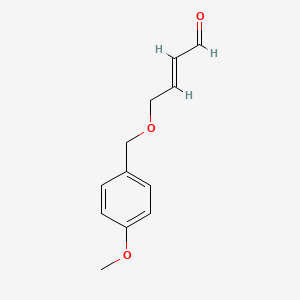

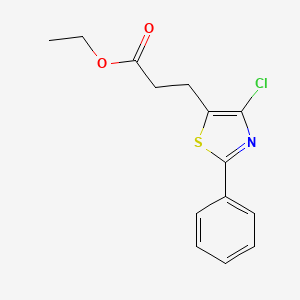
![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)
